molecular formula C7H5BrN2OS B1403282 7-Bromo-2-methoxythieno[3,2-D]pyrimidine CAS No. 1259978-35-2

7-Bromo-2-methoxythieno[3,2-D]pyrimidine

Cat. No.: B1403282
CAS No.: 1259978-35-2
M. Wt: 245.1 g/mol
InChI Key: QCMVNUJADNUTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-methoxythieno[3,2-D]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-D]pyrimidine core with a bromine atom at the 7th position and a methoxy group at the 2nd position.

Preparation Methods

The synthesis of 7-Bromo-2-methoxythieno[3,2-D]pyrimidine typically involves the following steps:

    Cyclization Reaction: The thieno[3,2-D]pyrimidine core is formed through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Methoxylation: The methoxy group is introduced at the 2nd position through a methoxylation reaction using methanol and a suitable catalyst.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.

Chemical Reactions Analysis

7-Bromo-2-methoxythieno[3,2-D]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines and thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the thieno[3,2-D]pyrimidine core.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds. These reactions typically use palladium or copper catalysts and boronic acids or alkynes as coupling partners.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Bromo-2-methoxythieno[3,2-D]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities. It has shown promise in the development of anticancer, antiviral, and anti-inflammatory drugs.

    Biological Research: The compound is used as a tool in biological research to study various biochemical pathways and molecular targets.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules and pharmaceuticals.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2-methoxythieno[3,2-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

7-Bromo-2-methoxythieno[3,2-D]pyrimidine can be compared with other thienopyrimidine derivatives, such as:

    Thieno[2,3-D]pyrimidine: Similar core structure but different substitution patterns.

    Thieno[3,4-D]pyrimidine: Different positioning of the nitrogen atoms in the pyrimidine ring.

    Thieno[2,3-B]pyridine: Contains a pyridine ring instead of a pyrimidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

7-bromo-2-methoxythieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS/c1-11-7-9-2-5-6(10-7)4(8)3-12-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMVNUJADNUTBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=N1)C(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737857
Record name 7-Bromo-2-methoxythieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259978-35-2
Record name 7-Bromo-2-methoxythieno[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1259978-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-methoxythieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-methoxythieno[3,2-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-methoxythieno[3,2-D]pyrimidine
Reactant of Route 3
Reactant of Route 3
7-Bromo-2-methoxythieno[3,2-D]pyrimidine
Reactant of Route 4
Reactant of Route 4
7-Bromo-2-methoxythieno[3,2-D]pyrimidine
Reactant of Route 5
7-Bromo-2-methoxythieno[3,2-D]pyrimidine
Reactant of Route 6
Reactant of Route 6
7-Bromo-2-methoxythieno[3,2-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.